3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indole
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Overview
Description
3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indole is an organic compound with a unique structure that includes a methoxyethyl group and two methyl groups attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 4,6-dimethylindole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The methoxyethyl group and the indole core play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyethyl)-4,6-dimethylindole
- 4,6-Dimethyl-2,3-dihydro-1H-indole
- 2-Methoxyethylindole
Uniqueness
3-(2-Methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indole is unique due to the presence of both the methoxyethyl group and the dimethyl groups on the indole core. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
647009-56-1 |
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Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-4,6-dimethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H19NO/c1-9-6-10(2)13-11(4-5-15-3)8-14-12(13)7-9/h6-7,11,14H,4-5,8H2,1-3H3 |
InChI Key |
BEYRTJGQISGIDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(CNC2=C1)CCOC)C |
Origin of Product |
United States |
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